7-bromo-4-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
7-bromo-4-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a useful research compound. Its molecular formula is C16H18BrN3O2 and its molecular weight is 364.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.05824 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 7-bromo-4-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Structural Characteristics
The compound features a complex structure that combines a benzoxazepine core with a pyrazole substituent. Its molecular formula is C15H20BrN3O, and it possesses a molecular weight of approximately 337.25 g/mol. The presence of bromine and a pyrazole moiety suggests potential interactions with biological targets, particularly in the context of pharmacological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives of pyrazoles have shown promising results against various cancer cell lines. In one study, compounds structurally related to our target compound demonstrated significant cytotoxicity against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines, with IC50 values ranging from 6.2 μM to 43.4 μM .
Antimicrobial Properties
Compounds containing pyrazole and benzoxazepine scaffolds have also been evaluated for their antimicrobial properties. In vitro assays indicated that certain derivatives exhibited substantial antibacterial activity against pathogenic bacteria, outperforming established antibiotics like chloramphenicol .
Neuropharmacological Effects
The benzoxazepine framework is often associated with neuropharmacological effects. Research indicates that similar compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression .
Table 1: Biological Activities of Related Compounds
Compound Name | Activity Type | Target Cell Line | IC50 (µM) |
---|---|---|---|
Compound A | Anticancer | MCF-7 | 27.3 |
Compound B | Anticancer | HCT-116 | 6.2 |
Compound C | Antibacterial | Various Pathogens | <10 |
Compound D | Neuropharmacological | N/A | N/A |
Table 2: Structure-Activity Relationship (SAR)
Substituent | Effect on Activity |
---|---|
Bromine | Increased cytotoxicity |
Pyrazole moiety | Enhanced antimicrobial effect |
Alkyl chain | Improved solubility |
Case Study 1: Anticancer Screening
In a systematic evaluation of various pyrazole derivatives, one compound demonstrated selective toxicity towards MCF-7 cells with an IC50 value of 27.3 µM, indicating its potential as an anticancer agent. The structure-activity relationship analysis suggested that the presence of the bromine atom significantly enhanced its activity compared to non-brominated analogs.
Case Study 2: Antimicrobial Evaluation
A series of related compounds were screened for antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that compounds with a pyrazole ring exhibited lower minimum inhibitory concentrations (MICs), suggesting their effectiveness in combating bacterial infections.
Eigenschaften
IUPAC Name |
7-bromo-4-[1-(3-methylpyrazol-1-yl)propan-2-yl]-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2/c1-11-5-6-19(18-11)8-12(2)20-9-13-7-14(17)3-4-15(13)22-10-16(20)21/h3-7,12H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUBFWGXMSPXLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(C)N2CC3=C(C=CC(=C3)Br)OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.